molecular formula C19H17OP B7766800 (4-Methoxyphenyl)(diphenyl)phosphine

(4-Methoxyphenyl)(diphenyl)phosphine

Cat. No. B7766800
M. Wt: 292.3 g/mol
InChI Key: GAZSZCWRMSVQPJ-UHFFFAOYSA-N
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Description

“(4-Methoxyphenyl)(diphenyl)phosphine” is a chemical compound with the molecular formula C19H17OP . It is a member of the phosphine class of compounds, which are often employed as ligands in metal phosphine complexes .

Scientific Research Applications

  • Oxidation Reactions :

    • (4-Methoxyphenyl)(diphenyl)phosphine has been studied for its reactivity with singlet oxygen. In particular, its ortho isomer prefers intramolecular rearrangement to form phenyl diphenyl phosphinate in certain conditions. This behavior has significant implications for understanding the mechanism of oxidation reactions involving arylphosphines (Gao et al., 2001).
  • Coordination Chemistry :

    • New series of diphenyl(2-methoxyphenyl)phosphine coordinated silver carboxylates have been synthesized. These compounds, characterized by various spectroscopic techniques, show potential for the growth of metal thin films via aerosol-assisted chemical vapor deposition (AACVD) techniques, indicating their utility in materials science (Han Jian, 2005).
  • Antitumor Activity :

    • Various phosphacyanoboranes, including diphenyl(2-methoxyphenyl)phosphinecyanoborane, have been synthesized and evaluated for their antitumor activity. These compounds highlight the potential therapeutic applications of modified this compound derivatives (Vyakaranam et al., 2003).
  • Electronics and Photonics :

    • Functional bidentate aryl phosphine oxide derivatives, featuring this compound, have been designed and synthesized for use in light-emitting ternary Eu3+ complexes. These compounds show promise in tuning photophysical and electrochemical properties for applications in electroluminescence (Hui Xu et al., 2010).
  • Catalysis :

    • This compound has been involved in the study of catalytic hydroboration of vinylarenes. Understanding its reactivity in such contexts is vital for developing new catalytic processes in synthetic chemistry (John M. Brown et al., 1994).
    • Bulky phosphines, including variants of this compound, have been used as ligands in the selective telomerization of 1,3-butadiene with methanol. This highlights their role in catalyzing important industrial chemical reactions (Tschan et al., 2010).
  • Stereoselective Synthesis :

    • Novel chiral aminophosphines, synthesized via nucleophilic aromatic substitution involving this compound derivatives, have been applied to palladium-catalyzed enantioselective allylic substitution. This represents its role in stereoselective synthesis, vital for pharmaceutical applications (Hattori et al., 1997).

properties

IUPAC Name

(4-methoxyphenyl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17OP/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZSZCWRMSVQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diphenylphosphine chloride (5 mmol, 0.92 ml) was dissolved in TIM (25 ml). The solution was cooled to 0° C. 4-Methoxyphenyl magnesium bromide (6.5 mmol, 19 ml, 1.3 eq) was added dropwise to the solution over 20 minutes. The mixture was stirred for 3 hours. The mixture was allowed to warm to room temperature, and then stirred for another 5 hours after which saturated NH4Cl (20 ml) was added thereto to terminate the reaction. The inorganic salt was removed by suction filtration and the filtrate was extracted with dichloromethane (40 ml×3). The extract was dried over sodium sulfate and concentrated using an evaporator and an oil pump to give diphenyl-4-methoxyphenylphosphine.
Name
Diphenylphosphine chloride
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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